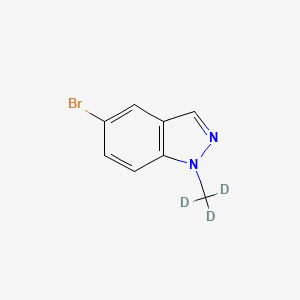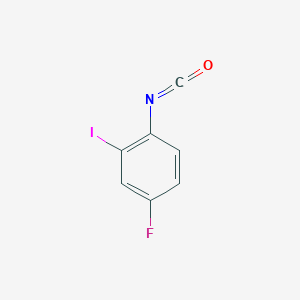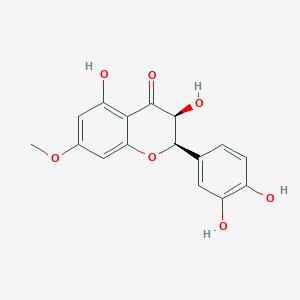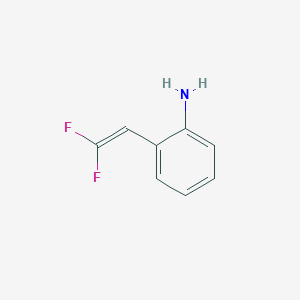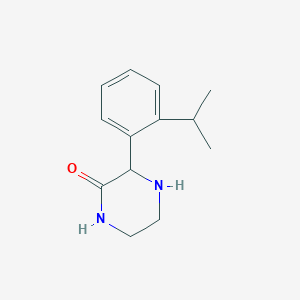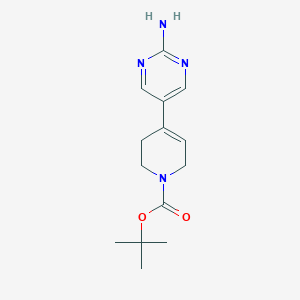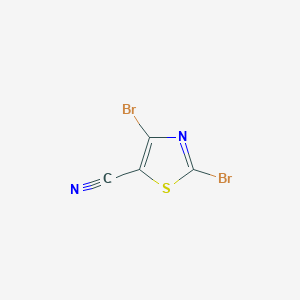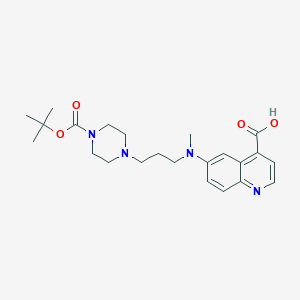
6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C23H32N4O4 and a molecular weight of 428.53 g/mol . This compound is characterized by the presence of a quinoline core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid typically involves multiple steps. One common method includes the following steps :
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the Boc-protected piperazine derivative with the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
Scientific Research Applications
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring the compound remains stable until it reaches its target site.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(4-Boc-1-piperazinyl)propoxy]quinoline-4-carboxylic Acid
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is unique due to its specific combination of a quinoline core, a piperazine ring, and a Boc protecting group. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C23H32N4O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-[methyl-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]amino]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O4/c1-23(2,3)31-22(30)27-14-12-26(13-15-27)11-5-10-25(4)17-6-7-20-19(16-17)18(21(28)29)8-9-24-20/h6-9,16H,5,10-15H2,1-4H3,(H,28,29) |
InChI Key |
GAKVZDIPMYMTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN(C)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



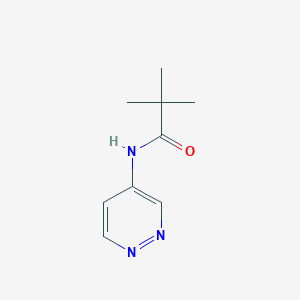

![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

